FMOC-DL-4-tert-butyl-PHE

Description

BenchChem offers high-quality FMOC-DL-4-tert-butyl-PHE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-4-tert-butyl-PHE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

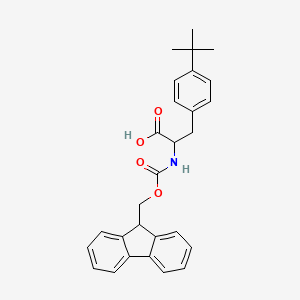

IUPAC Name |

3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is FMOC-DL-4-tert-butyl-PHE

Critical Consideration: For the development of a specific therapeutic agent where interaction with a chiral biological target (like a receptor or enzyme) is required, the use of a racemic mixture is generally avoided. Such applications demand stereochemical purity, and the L- and D-containing peptides would be considered distinct chemical entities with different biological and toxicological profiles. Therefore, the pure L- or D-isomer is almost exclusively used in late-stage drug development. [12]

Section 4: Experimental Protocols and Methodologies

The protocols described herein are self-validating systems, incorporating best practices to ensure reliable outcomes. They are presented as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

General Handling and Storage

Fmoc-DL-4-tert-butyl-Phe is a stable, solid compound. For long-term viability, it should be stored in a tightly sealed container at 0–8 °C, protected from moisture. [8][9]Before use, allow the container to warm to room temperature to prevent moisture condensation.

Protocol: Incorporation into a Peptide via Manual Fmoc-SPPS (0.1 mmol Scale)

This protocol outlines a single coupling cycle for incorporating Fmoc-DL-4-tert-butyl-Phe onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide, Wang resin) with free amine (0.1 mmol)

-

Fmoc-DL-4-tert-butyl-Phe (3-5 equivalents; ~133-222 mg)

-

Coupling reagent (e.g., HATU, HBTU; 2.9-4.5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

-

N-α-Fmoc Deprotection (if applicable):

-

Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete deprotection. [4] * Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-DL-4-tert-butyl-Phe (3-5 eq.) and the coupling agent (e.g., HATU, 2.9-4.5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color. The rationale for pre-activation is to form the highly reactive O-acylisourea intermediate before adding it to the resin, maximizing coupling efficiency. [10]

-

-

Coupling Reaction:

-

Drain the final DMF wash from the resin and immediately add the activated amino acid solution.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Expert Insight: Due to the steric hindrance of the tert-butyl group, this coupling step may be slower than for other amino acids. [4]A longer coupling time or a "double coupling" (repeating steps 3 and 4) may be necessary. Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete reaction. [1]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for a single Fmoc-SPPS coupling cycle.

Protocol: Cleavage from Resin and Side-Chain Deprotection

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive) . TIS is a scavenger used to trap reactive cations generated during cleavage.

-

Cold diethyl ether

Methodology:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per gram of resin). [11]3. Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Section 5: Potential Challenges and Mitigation Strategies

Racemization

During the activation step, the carboxyl group of the amino acid is highly susceptible to racemization via an oxazol-5(4H)-one intermediate, which can lead to the formation of undesired epimers. [7][12]

-

Causality: The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to a loss of stereochemical integrity.

-

Mitigation: This side reaction is effectively suppressed by the addition of additives like 1-hydroxy-benzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the coupling reaction. [10][12]Modern coupling reagents like HATU and HCTU already incorporate a derivative of these additives in their structure. For sensitive amino acids, using a lower-basicity base than DIPEA (e.g., 2,4,6-collidine) can also reduce racemization risk. While racemization rates are generally low (often <0.4% per cycle), they are cumulative and must be controlled for high-purity synthesis. [13]

Incomplete Coupling

As previously mentioned, the steric bulk of the 4-tert-butyl-phenylalanine can impede the coupling reaction.

-

Validation & Mitigation: The completeness of the coupling should always be validated with a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines). If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling"). Alternatively, switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature (e.g., to 40-60°C, if using a thermally stable resin) can drive the reaction to completion.

Section 6: Safety and Handling

A comprehensive Safety Data Sheet (SDS) for Fmoc-DL-4-tert-butyl-Phe must be obtained from the supplier and consulted before use. As a fine chemical powder, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

While specific toxicology data for this compound is limited, related compounds like 4-tert-butylphenol are known to cause serious eye damage and skin irritation and are suspected of damaging fertility. [14][15][16]All chemical waste, including solvents and unused reagents, must be disposed of in accordance with institutional and local regulations.

Conclusion

Fmoc-DL-4-tert-butyl-phenylalanine is far more than a simple derivative; it is a sophisticated, multi-purpose tool for the modern peptide chemist. Its defining feature—the para-tert-butyl group—provides a powerful, mechanistically-driven solution to several persistent challenges in peptide synthesis and drug development. By sterically hindering peptide aggregation, it enhances the fidelity and yield of SPPS for difficult and hydrophobic sequences. Concurrently, it offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of peptide therapeutics by improving metabolic stability and influencing bioactive conformation. While the use of the DL-racemic mixture is primarily suited for discovery-phase library synthesis, the availability of the pure L- and D-isomers provides the stereochemical precision required for advanced drug development. A thorough understanding of its properties and the rationale behind its application, as detailed in this guide, empowers researchers to strategically deploy this building block to synthesize novel peptides that were previously inaccessible or sub-optimal, accelerating the journey from concept to clinical candidate.

References

-

Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: totalsynthesis.com URL: [Link]

-

Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Source: ResearchGate URL: [Link]

-

Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]

-

Title: The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]

-

Title: Fmoc / t-Bu Solid Phase Synthesis Source: Sunresin URL: [Link]

-

Title: Metabolically Stable tert-Butyl Replacement Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Peptide synthesis Source: Wikipedia URL: [Link]

-

Title: Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine Source: PubChem URL: [Link]

-

Title: SAFETY DATA SHEET - 4-tert-Butylphenol Source: Thermo Fisher Scientific URL: [Link]

-

Title: Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides under Mild Metal-Free Conditions Source: ACS Publications URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis Source: PubMed URL: [Link]

-

Title: Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL: [Link]

-

Title: The tert-butyl group in chemistry and biology Source: ResearchGate URL: [Link]

-

Title: Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study Source: ResearchGate URL: [Link]

-

Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

-

Title: Use of amino-acid esters as reaction partners.a, Selective formation of... Source: ResearchGate URL: [Link]

-

Title: 4-tert-Butylphenol Source: Wikipedia URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical properties of FMOC-DL-4-tert-butyl-phenylalanine

An In-depth Technical Guide to FMOC-DL-4-tert-butyl-phenylalanine

Authored by: A Senior Application Scientist

Introduction

In the landscape of synthetic peptide chemistry, the choice of building blocks is a critical determinant of success, directly influencing the yield, purity, and ultimate biological activity of the target molecule. N-α-Fmoc-DL-4-tert-butyl-phenylalanine is a non-canonical amino acid derivative that has garnered significant attention among researchers and drug developers. It is strategically designed for use in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for constructing peptide chains.[1][2][3]

This derivative incorporates two key structural modifications to the standard phenylalanine backbone:

-

The N-α-9-fluorenylmethoxycarbonyl (Fmoc) Group: This base-labile protecting group is fundamental to the most widely used SPPS strategy.[4][5] Its stability under acidic conditions and its clean, rapid removal with a mild base like piperidine allow for the sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid support.[5][6]

-

The para-tert-butyl Group: The addition of a bulky, hydrophobic tert-butyl group to the phenyl ring is a deliberate modification to overcome common challenges in peptide synthesis.[6][7] This group enhances the solubility of the amino acid derivative in organic solvents, a crucial factor for efficient coupling reactions.[3][7][8] Furthermore, it sterically hinders the intermolecular interactions that lead to peptide aggregation, a major cause of low yields and failed syntheses, particularly in hydrophobic or "difficult" sequences.[9][10]

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and practical applications of FMOC-DL-4-tert-butyl-phenylalanine, offering field-proven insights for professionals in peptide research and pharmaceutical development.

Core Physicochemical Properties

The utility of FMOC-DL-4-tert-butyl-phenylalanine in a laboratory setting is dictated by its fundamental physicochemical characteristics. These properties influence its handling, storage, and reactivity.

Identity and Chemical Attributes

A summary of the key identifying and physical properties is presented below.

| Property | Value | Source(s) |

| Synonyms | Fmoc-DL-Phe(4-tBu)-OH, Fmoc-4-tert-butyl-DL-Phenylalanine | [2][11] |

| CAS Number | 1236257-38-7 | [11] |

| Molecular Formula | C₂₈H₂₉NO₄ | [2][11] |

| Molecular Weight | 443.53 g/mol | [11] |

| Appearance | White to off-white solid | [2][3] |

| Purity | Typically ≥95% to ≥98% (by HPLC) | [2][3] |

Note: The properties listed are for the DL-racemic mixture. The individual D- and L-enantiomers have distinct CAS numbers (252049-14-2 for D-form, 213383-02-9 for L-form) but share the same molecular formula and weight.[2][3]

Solubility Profile

A key advantage of the tert-butyl modification is the significant enhancement of solubility in common organic solvents used in SPPS.[7][8] While quantitative solubility data is not consistently reported in public literature, the bulky, non-polar tert-butyl group improves solubility in solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[7] This improved solubility ensures that the amino acid remains fully dissolved during the coupling step, which is critical for achieving high reaction efficiency and preventing precipitation-related issues, especially in automated synthesis platforms.[6][10]

Stability, Storage, and Handling

Proper storage is crucial to maintain the integrity of the compound.

-

Storage Conditions: FMOC-DL-4-tert-butyl-phenylalanine should be stored in a cool, dry place, with recommended temperatures between 0-8 °C.[2][3]

-

Chemical Stability: The Fmoc protecting group is famously labile to bases. It is readily cleaved by secondary amines, with a 20% solution of piperidine in DMF being the standard reagent for its removal during SPPS.[5][6] Conversely, the Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu) which are removed at the final cleavage step with reagents like trifluoroacetic acid (TFA).[4][5]

Chemical Structure and Spectroscopic Analysis

Unambiguous confirmation of the compound's identity and purity relies on standard analytical techniques.

Chemical Structure Diagram

The molecular structure of FMOC-DL-4-tert-butyl-phenylalanine is depicted below.

Caption: Chemical structure of FMOC-DL-4-tert-butyl-phenylalanine.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural confirmation. Key expected signals include:

-

Aromatic Protons: Multiple signals in the ~7.2-7.8 ppm range corresponding to the protons on the fluorenyl group and the disubstituted phenyl ring.

-

Aliphatic Protons: Signals for the α-CH and β-CH₂ protons of the phenylalanine backbone, typically between 3.0 and 4.5 ppm.

-

tert-butyl Protons: A characteristic sharp singlet at approximately 1.3 ppm, integrating to 9 protons, which is a clear indicator of the tert-butyl group.

-

Fmoc Protons: Signals corresponding to the CH and CH₂ of the fluorenylmethoxy group, usually around 4.2-4.5 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 444.5, and the [M+Na]⁺ ion at m/z 466.5.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[1] A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary and most critical application of FMOC-DL-4-tert-butyl-phenylalanine is as a building block in SPPS.[2][3] Its incorporation into a peptide sequence is a strategic decision to leverage the unique benefits of the tert-butyl group.

Advantages in Peptide Synthesis

-

Disruption of Peptide Aggregation: The steric bulk of the tert-butyl group disrupts the intermolecular π-π stacking and hydrophobic interactions between growing peptide chains on the solid support.[10] This mitigation of on-resin aggregation leads to more efficient coupling and deprotection steps, ultimately resulting in higher purity and yield of the final peptide.[9][10]

-

Enhanced Metabolic Stability: The tert-butyl group can sterically hinder the action of proteolytic enzymes near the modified residue.[7] This can increase the in-vivo half-life of the resulting peptide therapeutic, a highly desirable trait in drug development.

-

Modulation of Biological Activity: The bulky side chain can influence the peptide's three-dimensional conformation.[7] This can be used to either lock the peptide into a bioactive conformation or to probe structure-activity relationships (SAR) by observing how this significant modification affects receptor binding or enzyme inhibition.

SPPS Workflow Diagram

The following diagram illustrates a single, generalized cycle for the incorporation of an Fmoc-amino acid in SPPS.

Caption: A standard workflow for one cycle in Fmoc-based SPPS.

Experimental Protocols

The following protocols are provided as a guide for researchers. They represent standard, validated methodologies that should be adapted as necessary for specific equipment and synthesis scales.

Protocol 1: Purity Assessment by RP-HPLC

This protocol describes a self-validating system for determining the purity of the raw material.

Rationale: RP-HPLC separates components based on their hydrophobicity. For an Fmoc-protected amino acid, this method is highly effective at resolving the desired product from potential impurities such as the free amino acid or byproducts from the Fmoc protection step.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of FMOC-DL-4-tert-butyl-phenylalanine and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile (ACN) and water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18, 3-5 µm particle size (e.g., 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

-

Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Integrate the peak areas of the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should yield a single, sharp peak.

Protocol 2: Standard Coupling in Manual SPPS

This protocol outlines the incorporation of FMOC-DL-4-tert-butyl-phenylalanine onto a resin-bound peptide chain.

Rationale: This procedure uses a carbodiimide (DIC) and an additive (Oxyma) for in-situ activation of the amino acid's carboxylic acid. This forms a highly reactive ester intermediate that efficiently acylates the free N-terminal amine of the peptide on the resin, forming a new peptide bond.

Methodology (0.1 mmol scale):

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (as per Protocol 3) and the resin has been thoroughly washed with DMF (3-5 times).

-

Activation Solution: In a separate vessel, dissolve FMOC-DL-4-tert-butyl-phenylalanine (0.4 mmol, 4 equivalents) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (0.4 mmol, 4 equivalents) in DMF (~2 mL).

-

Initiate Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents) to the activation solution and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the vessel containing the washed resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates the successful consumption of all free amines and thus a complete coupling reaction.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Protocol 3: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc group to prepare the peptide for the next coupling step.

Rationale: The acidic proton on the fluorenyl ring system is readily abstracted by a mild base like piperidine. This initiates a β-elimination reaction, cleaving the protecting group as dibenzofulvene, which is subsequently scavenged by piperidine. The process is highly efficient and orthogonal to acid-labile side-chain protecting groups.

Methodology:

-

Initial Treatment: Add a solution of 20% piperidine in DMF to the Fmoc-protected peptide-resin. Agitate for 3-5 minutes.

-

Drain and Repeat: Drain the solution. The appearance of a strong UV absorbance from the dibenzofulvene-piperidine adduct in the drained solution is a qualitative indicator of successful deprotection.

-

Second Treatment: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine, which would interfere with the subsequent coupling reaction. The resin now has a free N-terminal amine and is ready for the next coupling cycle.

Conclusion

FMOC-DL-4-tert-butyl-phenylalanine is more than a standard building block; it is a problem-solving tool for peptide chemists. Its defining feature—the para-tert-butyl group—confers enhanced solubility and aggregation-disrupting properties that are invaluable for the synthesis of complex, hydrophobic peptides.[7][9][10] By improving synthetic efficiency and offering a handle to modulate the stability and conformation of the final peptide, this derivative serves as a critical component in the toolkit for modern drug discovery and protein engineering.[2][3][8] A thorough understanding of its physicochemical properties and adherence to validated protocols are essential for harnessing its full potential in the laboratory.

References

- Vertex AI Search. Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis.

- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Benchchem. An In-depth Technical Guide to Fmoc-Phe(4-tBu)

- Chem-Impex. Fmoc-4-tert-butyl-D-phenylalanine.

- Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine.

- Ningbo Inno Pharmchem Co., Ltd. The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective. (2026-01-01).

- ChemicalBook. Fmoc-DL-4-tert-butyl-Phe suppliers & manufacturers in China.

- Benchchem.

- Benchchem. A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- AltaBioscience. Fmoc Amino Acids for SPPS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fmoc-DL-4-tert-butyl-Phe suppliers & manufacturers in China [m.chemicalbook.com]

An In-depth Technical Guide to Fmoc-DL-4-tert-butyl-Phenylalanine: Structure, Properties, and Applications in Peptide Synthesis

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe), a crucial building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, physicochemical properties, and the rationale behind its application in synthesizing complex peptides.

Introduction: The Strategic Advantage of Steric Hindrance

In the intricate field of peptide synthesis, the choice of amino acid derivatives is paramount to achieving desired outcomes in purity, yield, and ultimately, biological activity. Fmoc-DL-4-tert-butyl-Phe is a non-natural amino acid derivative that has gained significant traction for its unique structural characteristics. The presence of a bulky tert-butyl group on the phenyl ring of phenylalanine introduces significant steric hindrance, which can be strategically leveraged to influence peptide conformation, enhance solubility, and improve the stability of the final peptide product.[1] This guide will elucidate the fundamental properties of this compound and explain the causality behind its utility in solid-phase peptide synthesis (SPPS).

Molecular Structure and Core Components

The structure of Fmoc-DL-4-tert-butyl-Phe is an elegant amalgamation of three key functional components, each playing a distinct and critical role in its chemical behavior and application.[1]

-

DL-Phenylalanine Backbone: This forms the core amino acid structure. As a racemic mixture (DL), it contains both the D and L enantiomers of 4-tert-butyl-phenylalanine. The choice between enantiomerically pure forms (D or L) or the racemic mixture depends on the specific stereochemical requirements of the target peptide.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Protecting Group: Attached to the N-terminus of the amino acid, the Fmoc group is a base-labile protecting group. Its primary function is to prevent unintended reactions at the amino group during the peptide coupling step.[2][3] The lability of the Fmoc group to basic conditions (typically piperidine in SPPS) allows for its selective removal, enabling the iterative addition of amino acids to build the peptide chain.[1] This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis.

-

4-tert-butyl Group: This bulky alkyl group is substituted at the para (4th) position of the phenyl ring. Its presence is the defining feature of this derivative. The tert-butyl group is highly hydrophobic and sterically demanding, which enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[1][2] Furthermore, it can prevent aggregation of the growing peptide chain and influence the final peptide's three-dimensional structure.[1]

The interplay of these three components is visualized in the diagram below, illustrating their covalent linkages and spatial relationship.

Physicochemical Properties

A precise understanding of the physicochemical properties of Fmoc-DL-4-tert-butyl-Phe is essential for its effective use in synthesis protocols. The molecular formula of this compound is C₂₈H₂₉NO₄.[2][4][5] The table below summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₉NO₄ | [2][3][4][5] |

| Molecular Weight | ~443.54 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [2][3] |

| Purity (Typical) | ≥ 95-98% (HPLC) | [2][3] |

| CAS Number (DL-form) | 1236257-38-7 | [6] |

| CAS Number (L-form) | 213383-02-9 | [3][4] |

| CAS Number (D-form) | 252049-14-2 | [2][5][7] |

Note: The molecular weight may vary slightly between different sources due to rounding of atomic masses.

Experimental Workflow: Incorporation via Fmoc-SPPS

The primary application of Fmoc-DL-4-tert-butyl-Phe is as a building block in solid-phase peptide synthesis. The workflow for incorporating this amino acid into a growing peptide chain is a cyclical process that leverages the properties of the Fmoc group.

Protocol: Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the essential steps for incorporating Fmoc-DL-4-tert-butyl-Phe onto a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: The peptide-resin is swelled in an appropriate solvent (e.g., N,N-Dimethylformamide - DMF) for 15-30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc adducts. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Amino Acid Activation: In a separate vessel, Fmoc-DL-4-tert-butyl-Phe (typically 3-5 equivalents relative to the resin loading) is pre-activated for several minutes with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine) in DMF.

-

Coupling: The activated amino acid solution is added to the washed resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

-

Washing: The resin is washed extensively with DMF and Dichloromethane (DCM) to remove all soluble reagents and by-products.

-

Cycle Completion: A Kaiser test can be performed to confirm the completion of the coupling reaction (disappearance of free amines). The resin is now ready for the next deprotection and coupling cycle.

Conclusion: A Versatile Tool in Peptide Chemistry

Fmoc-DL-4-tert-butyl-Phe stands as a testament to the power of rational chemical design in advancing peptide science. Its unique combination of a base-labile protecting group and a sterically demanding side chain provides chemists with a powerful tool to synthesize challenging peptide sequences.[1] The introduction of the tert-butyl group can enhance solubility, disrupt aggregation, and ultimately influence the pharmacological properties of the final peptide, making it a valuable asset in the development of novel peptide-based therapeutics and research probes.[2][3] A thorough understanding of its structure and reactivity, as outlined in this guide, is fundamental to harnessing its full potential in the laboratory.

References

Sources

An In-depth Technical Guide to the Synthesis of Fmoc-DL-4-tert-butyl-phenylalanine

Introduction: The Strategic Value of Steric Hindrance in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. Fmoc-DL-4-tert-butyl-phenylalanine, a synthetically modified amino acid, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). The introduction of a bulky tert-butyl group at the para position of the phenyl ring offers distinct advantages, including enhanced solubility of the resulting peptide and increased metabolic stability by sterically hindering enzymatic degradation.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Fmoc-DL-4-tert-butyl-phenylalanine, designed for researchers, chemists, and professionals in drug discovery and development.

Physicochemical Properties and Data Summary

A thorough understanding of the physicochemical properties of Fmoc-DL-4-tert-butyl-phenylalanine is essential for its effective application in peptide synthesis. The bulky tert-butyl group significantly influences its solubility and chromatographic behavior.

| Property | Value | Source(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-4-tert-butyl-phenylalanine | N/A |

| Synonyms | Fmoc-DL-Phe(4-tBu)-OH, Fmoc-p-tBu-DL-Phe-OH | [1][3] |

| Molecular Formula | C₂₈H₂₉NO₄ | [2][3] |

| Molecular Weight | 443.54 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][3] |

| Purity (HPLC) | ≥95% - 98% | [2][3] |

| Storage Conditions | 0-8 °C | [2][3] |

Reaction Mechanism and Synthesis Workflow

The synthesis of Fmoc-DL-4-tert-butyl-phenylalanine is achieved through the N-acylation of DL-4-tert-butyl-phenylalanine with a suitable Fmoc-donating reagent. The most common and efficient method utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions, a variation of the Schotten-Baumann reaction.

Reaction Mechanism

Caption: Reaction mechanism for the Fmoc protection of DL-4-tert-butyl-phenylalanine.

Experimental Workflow

The overall workflow encompasses the reaction setup, monitoring, workup, and purification of the final product.

Caption: High-level experimental workflow for the synthesis of Fmoc-DL-4-tert-butyl-phenylalanine.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of Fmoc-DL-4-tert-butyl-phenylalanine.

Materials and Reagents

-

DL-4-tert-butyl-phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate, ethanol, water)

Step-by-Step Synthesis Procedure

-

Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-4-tert-butyl-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir the mixture at room temperature until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 15-20 minutes. The reaction mixture may become slightly cloudy.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amino acid.

-

Aqueous Workup:

-

After the reaction is complete, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of the aqueous layer) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

-

-

Product Extraction:

-

Extract the precipitated product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification

The crude Fmoc-DL-4-tert-butyl-phenylalanine can be purified by either recrystallization or column chromatography.

-

Recrystallization: A common solvent system for recrystallization of Fmoc-amino acids is a mixture of ethanol and water or ethyl acetate and hexane. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexane.

Characterization and Quality Control

A self-validating system of analytical techniques is crucial to confirm the identity and purity of the synthesized Fmoc-DL-4-tert-butyl-phenylalanine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for assessing the purity of the final product.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 214 nm and 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected Regions):

-

~7.2-7.8 ppm: Aromatic protons of the Fmoc group and the phenyl ring of phenylalanine.

-

~4.1-4.5 ppm: Protons of the fluorenylmethyloxy group (CH and CH₂).

-

~3.0-3.3 ppm: Methylene protons (β-protons) of the phenylalanine backbone.

-

~1.3 ppm: Singlet corresponding to the nine protons of the tert-butyl group.

-

-

¹³C NMR (Expected Regions):

-

~170-175 ppm: Carboxylic acid carbon.

-

~155-157 ppm: Carbonyl carbon of the Fmoc group.

-

~120-150 ppm: Aromatic carbons of the Fmoc and phenyl rings.

-

~65-68 ppm: Methylene carbon of the fluorenylmethyloxy group.

-

~45-48 ppm: Methine carbon of the fluorenylmethyloxy group.

-

~53-56 ppm: α-carbon of the phenylalanine backbone.

-

~37-40 ppm: β-carbon of the phenylalanine backbone.

-

~34-36 ppm: Quaternary carbon of the tert-butyl group.

-

~31-33 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected mass for [M+H]⁺ would be approximately 444.22 g/mol .

Conclusion: A Versatile Tool for Advanced Peptide Design

The synthesis of Fmoc-DL-4-tert-butyl-phenylalanine provides a valuable and versatile building block for the creation of novel peptides with enhanced properties. The protocol detailed in this guide offers a reliable and reproducible method for its preparation, and the analytical techniques described ensure the synthesis of a high-purity product. By leveraging the unique steric and electronic properties of this modified amino acid, researchers can continue to push the boundaries of peptide-based drug discovery and development.

References

-

Chem-Impex. Fmoc-4-tert-butyl-D-phenylalanine. [Link]

-

Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine. [Link]

Sources

The Tert-Butyl Group: A Cornerstone in the Design and Application of Unnatural Amino Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tert-Butyl Moiety in Peptidomimetics

In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) have emerged as indispensable tools for sculpting the properties of peptides and proteins.[][][3][4] By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, enhance stability, and tailor pharmacological profiles.[3] Among the vast arsenal of chemical modifications, the incorporation of the tert-butyl group stands out for its profound and predictable influence on molecular behavior. This guide provides an in-depth exploration of the multifaceted roles of the tert-butyl group in the design, synthesis, and application of unnatural amino acids, offering field-proven insights for professionals in drug development.

The tert-butyl group, with its unique steric bulk and lipophilicity, serves several critical functions. It is a cornerstone of solid-phase peptide synthesis (SPPS) as a protecting group, a powerful modulator of peptide conformation, and a key element in enhancing the metabolic stability of peptide-based therapeutics.[5][6][7] Understanding the fundamental principles behind its application is crucial for the rational design of next-generation peptidomimetics.

Part 1: The Tert-Butyl Group as a Versatile Protecting Group in Peptide Synthesis

The most widespread application of the tert-butyl group in this field is as a protecting group for the side chains of various amino acids, including serine, threonine, tyrosine, aspartic acid, and glutamic acid.[5][8] This is a central tenet of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[5]

The Principle of Orthogonality in Fmoc/tBu SPPS

The success of SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chains during final cleavage.[5] The Fmoc/tBu strategy exemplifies this principle perfectly:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group and is labile to basic conditions (e.g., 20% piperidine in DMF), allowing for its removal at each step of peptide elongation.[5]

-

Tert-butyl (tBu) group: Protects the reactive side chains and is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[5][8]

This orthogonal scheme ensures the integrity of the side chains throughout the iterative process of peptide assembly.[5]

Experimental Protocol: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Caption: A simplified workflow of the iterative steps in Fmoc/tBu solid-phase peptide synthesis.

Stability and Lability: A Double-Edged Sword

While the tBu group is generally robust, its stability is not absolute. Understanding the nuances of its cleavage is critical for minimizing side reactions and ensuring high-purity peptide products.[5]

-

Acid-Mediated Cleavage: The removal of tBu groups with TFA generates highly reactive tert-butyl cations.[5] These carbocations can lead to undesired modifications of sensitive residues, such as the S-tert-butylation of cysteine or alkylation of tryptophan.[5] To mitigate this, a "cleavage cocktail" containing scavengers like triisopropylsilane (TIS) and water is essential to quench these reactive species.[5]

-

Differential Stability: TBu ethers (on Ser, Thr, Tyr) are generally more stable and may require harsher acidic conditions or longer reaction times for complete removal compared to tBu esters (on Asp, Glu).[5] Incomplete deprotection can be a significant issue, particularly with lengthy or complex peptides.

-

Aspartimide Formation: A notable side reaction associated with Asp(OtBu) is the formation of a cyclic aspartimide intermediate, especially in sequences containing Asp-Gly or Asp-Ser motifs.[5] This can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[5]

Caption: Generation of tert-butyl cations during TFA cleavage and the role of scavengers in preventing side reactions.

Part 2: Steric Influence of the Tert-Butyl Group on Peptide Conformation

Beyond its role as a protecting group, the intrinsic bulk of the tert-butyl group makes it a powerful tool for controlling the secondary structure of peptides. By introducing sterically demanding side chains, researchers can enforce specific torsional angles and stabilize desired conformations, such as β-turns.

Conformational Control and β-Turn Mimicry

The incorporation of unnatural amino acids with bulky tert-butyl side chains, such as tert-butyl glycine (Tbg) or 5-tert-butylproline, can dramatically influence peptide backbone geometry.[6][9][10]

-

Tert-Butyl Glycine (Tbg): Replacing a glycine or alanine residue with Tbg can significantly restrict the conformational freedom of the peptide backbone. This steric hindrance can promote the formation of specific secondary structures and has been shown to improve cellular uptake and bioavailability in cyclic peptides.[10] For instance, in the case of Danamide F, the substitution of alanine with tert-butyl glycine led to improved cellular uptake.[10]

-

5-tert-Butylproline: The strategic placement of a 5-tert-butylprolyl residue can induce a preference for a cis-amide bond in the preceding Xaa-Pro sequence.[9] This is a powerful strategy for generating stable type VIa β-turn mimics, which are important structural motifs in many biologically active peptides.[9] NMR and X-ray crystallography studies have confirmed that the steric interactions of the 5-tert-butyl group force the dipeptide to adopt this specific turn conformation, a geometry that is maintained even in different solvents.[9]

| Amino Acid Substitution | Preceding Amide Bond Isomer | Resulting Conformation | Reference |

| Proline | trans (favored) | Disordered | [9] |

| 5-tert-Butylproline | cis (favored) | Type VIa β-turn | [9] |

Enhancing Proteolytic Stability

One of the major hurdles in the development of peptide-based drugs is their rapid degradation by proteases in the body.[6] The bulky tert-butyl group can act as a "steric shield," physically blocking the approach of proteolytic enzymes to the peptide backbone.[6][7]

By replacing natural amino acids at or near a cleavage site with a tert-butyl-containing analogue like tert-butylglycine, the resulting peptide can exhibit significantly enhanced resistance to enzymatic degradation, thereby prolonging its in vivo half-life.[6] This strategy offers a more robust approach to stabilization compared to subtle changes like substituting a leucine for a valine.[6]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the tert-butyl group translate directly into tangible benefits in drug design and development.[7]

Improving Pharmacokinetic and Pharmacodynamic Properties

The strategic incorporation of tert-butyl groups can profoundly impact a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Metabolic Stability: As discussed, the steric shielding provided by the tert-butyl group can protect susceptible chemical bonds from metabolic enzymes, particularly cytochrome P450s (CYPs).[7][11] This can lead to a longer half-life and improved bioavailability. However, it's important to note that the tert-butyl group itself can be a site of metabolism, often undergoing hydroxylation.[11]

-

Receptor Binding and Selectivity: The conformational constraints imposed by a tert-butyl group can lock a peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[7] This can enhance potency and reduce off-target effects, leading to a safer and more effective drug.[7]

Synthesis of Novel Unnatural Amino Acids

The tert-butyl group is not only incorporated into existing amino acid scaffolds but is also a key component in the synthesis of entirely new building blocks. Asymmetric synthesis methodologies have been developed to produce a wide range of β-branched α-amino acids containing tert-butyl groups, providing chemists with a diverse toolkit for creating novel peptidomimetics.[12][13]

Methodology Highlight: Asymmetric Synthesis of β-Hydroxy γ-Amino Acids

A common strategy involves the use of chiral auxiliaries to direct the stereoselective synthesis of amino acids. For instance, in the synthesis of β-hydroxy γ-amino acids, a tert-butoxycarbonyl (Boc) group, which contains a tert-butyl moiety, is often used to protect the amino group during key transformations like aldol reactions.[14]

Step-by-Step Overview:

-

Starting Material: A chiral precursor, often derived from a natural amino acid, is functionalized with a Boc-protected amino group.

-

Stereoselective Aldol Reaction: The precursor undergoes a diastereoselective aldol reaction to introduce the desired β-hydroxy functionality.

-

Auxiliary Cleavage: The chiral auxiliary is removed.

-

Further Modifications: The resulting intermediate can be further elaborated to yield the final unnatural amino acid.

Conclusion and Future Outlook

The tert-butyl group is far more than a simple, sterically bulky substituent. It is a strategic tool that offers precise control over the chemical and physical properties of unnatural amino acids and the peptides into which they are incorporated. From its foundational role in the orthogonal protection strategy of SPPS to its sophisticated use in conformational constraint and metabolic stabilization, the tert-butyl moiety provides a robust and predictable means of enhancing the drug-like properties of peptide-based therapeutics.

As our understanding of peptide structure-activity relationships deepens, the rational incorporation of tert-butyl-containing unnatural amino acids will continue to be a cornerstone of modern medicinal chemistry. The continued development of novel synthetic methods to access an even wider array of these valuable building blocks will further empower researchers to tackle complex biological targets and design the next generation of innovative medicines.

References

- Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. PMC - NIH.

- Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline.

- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of non-canonical amino acids through dehydrogen

- Stability of the tert-Butyl (tBu)

- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.

- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.

- Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. PMC - NIH.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Proteolytic Stability Peptides. Scribd.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.

- A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide.

- Asymmetric Synthesis of Non-Natural Amino Acid Derivatives: (2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino)-3-Cyclohexyl-3-Phenyl Propanoic Acids.

- Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. Semantic Scholar.

- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH.

- Amino Acid-Protecting Groups. SciSpace.

- Preparation of N-acetyl, tert-butyl amide derivatives of the 20 n

- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed.

- Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed.

- (a) Cys thiol protection with the tert-butyl (tBu) protecting group and...

- Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC - NIH.

- Application of Tert-Butyl Groups in Drug Synthesis: Detailed Applic

- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar.

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Str

- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.

- Peptide Design: Principles & Methods. Thermo Fisher Scientific - US.

- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.

- Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.

- Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.

- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

- tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry.

- Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids. ElectronicsAndBooks.

- Unnatural Amino Acids: Definition, Synthesis, and Applic

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.

- Unnatural Amino Acids in Drug Discovery. BOC Sciences.

- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.

- The tert-butyl group in chemistry and biology.

- Unnatural Amino Acids Potential for Innov

- Unnatural amino acids in drug discovery.

- An electronic effect on protein structure. PMC - NIH.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.

Sources

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to FMOC-DL-4-tert-butyl-PHE: A Comprehensive Technical Resource for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-α-Fmoc-DL-4-tert-butyl-phenylalanine (FMOC-DL-4-tert-butyl-PHE), a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into data interpretation, ensuring a thorough understanding of this key molecule.

Introduction: The Significance of FMOC-DL-4-tert-butyl-PHE in Peptide Chemistry

FMOC-DL-4-tert-butyl-PHE is a non-canonical amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1][2][3][4] The presence of the bulky tert-butyl group on the phenyl ring introduces unique steric and hydrophobic properties into peptides, which can significantly influence their conformation, stability, and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is fundamental to the iterative nature of Fmoc-based SPPS, allowing for controlled peptide chain elongation.[1] Accurate spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of this reagent, ensuring the successful synthesis of target peptides.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₉NO₄ | [2] |

| Molecular Weight | 443.56 g/mol | [2] |

| Appearance | Off-white to white solid | [2][3] |

| Purity (typical) | ≥98% (HPLC) | [2] |

¹H and ¹³C NMR Spectroscopy: Unveiling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For FMOC-DL-4-tert-butyl-PHE, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively, confirming the presence and connectivity of the Fmoc, phenylalanine, and tert-butyl moieties.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for the protons of FMOC-DL-4-tert-butyl-PHE. These predictions are based on the analysis of similar structures and established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (C(CH₃)₃) | ~1.30 | Singlet | 9H |

| β-CH₂ | ~3.10 - 3.30 | Multiplet | 2H |

| α-CH | ~4.60 | Multiplet | 1H |

| Fmoc-CH₂ | ~4.20 - 4.40 | Multiplet | 2H |

| Fmoc-CH | ~4.50 | Triplet | 1H |

| Phenyl (aromatic) | ~7.10 - 7.40 | Multiplet | 4H |

| Fmoc (aromatic) | ~7.30 - 7.80 | Multiplet | 8H |

| NH | ~5.00 | Doublet | 1H |

| COOH | ~10.0 - 12.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide complementary information, confirming the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| tert-butyl (CH₃) | ~31.5 |

| tert-butyl (quaternary C) | ~34.5 |

| β-CH₂ | ~37.0 |

| α-CH | ~55.0 |

| Fmoc-CH₂ | ~47.0 |

| Fmoc-CH | ~67.0 |

| Phenyl (aromatic) | ~125.0 - 130.0, ~150.0 (C-tBu) |

| Fmoc (aromatic) | ~120.0 - 144.0 |

| Carbonyl (urethane) | ~156.0 |

| Carbonyl (acid) | ~175.0 |

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of FMOC-DL-4-tert-butyl-PHE.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Causality in Experimental Choices and Data Interpretation

The choice of deuterated solvent is crucial; CDCl₃ is often suitable for Fmoc-protected amino acids, but DMSO-d₆ may be required for compounds with lower solubility. The chemical shifts of the NH and COOH protons can be broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

The distinctive singlet integrating to 9 protons around 1.30 ppm is a clear indicator of the tert-butyl group. The complex multiplets in the aromatic region (7.10-7.80 ppm) arise from the overlapping signals of the Fmoc and the 4-tert-butylphenyl groups. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals, respectively.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of a compound, providing a high degree of confidence in its identity.

Expected Mass Spectrometric Data

For FMOC-DL-4-tert-butyl-PHE, electrospray ionization (ESI) is a common and effective ionization technique.

| Ion | Calculated m/z | Expected Observation |

| [M+H]⁺ | 444.22 | The protonated molecular ion, typically the base peak in positive ion mode. |

| [M+Na]⁺ | 466.20 | An adduct with sodium, often observed. |

| [M-H]⁻ | 442.21 | The deprotonated molecular ion in negative ion mode. |

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is frequently used to simultaneously assess purity and confirm molecular weight.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions (ESI):

-

Ionization Mode: Positive and/or negative.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Mass Range: m/z 100-1000.

Rationale for Experimental Design

The use of a C18 reverse-phase column is standard for separating moderately hydrophobic molecules like FMOC-DL-4-tert-butyl-PHE. A gradient elution is necessary to ensure good peak shape and resolution. Formic acid is a common mobile phase additive that aids in the ionization process. The ESI source parameters should be optimized to maximize the signal of the molecular ion and minimize in-source fragmentation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

The IR spectrum of FMOC-DL-4-tert-butyl-PHE will exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Urethane) | ~3300 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | ~1710 | Stretching |

| C=O (Urethane) | ~1690 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid FMOC-DL-4-tert-butyl-PHE sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a baseline correction and peak picking on the resulting spectrum.

Interpreting the IR Spectrum

The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The two distinct carbonyl (C=O) stretching bands around 1710 cm⁻¹ and 1690 cm⁻¹ are key signatures of the carboxylic acid and the urethane of the Fmoc group, respectively. The various C-H and C=C stretching vibrations confirm the presence of the aliphatic and aromatic portions of the molecule.

Conclusion: A Multi-Faceted Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of FMOC-DL-4-tert-butyl-PHE, integrating ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, provides a self-validating system for confirming its structure, purity, and identity. This multi-faceted approach is essential for ensuring the quality of this critical reagent in peptide synthesis, ultimately contributing to the reliability and reproducibility of research and drug development endeavors. The data and protocols presented in this guide offer a robust framework for the successful characterization of this important molecule.

References

-

Pen-Active. (n.d.). Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. Retrieved from [Link][4]

Sources

Solubility of FMOC-DL-4-tert-butyl-PHE in common solvents

An In-depth Technical Guide to the Solubility of Fmoc-DL-4-tert-butyl-phenylalanine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of protected amino acids is a critical parameter that dictates the efficiency and success of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe), a key building block in the synthesis of complex peptides. While quantitative solubility data across a broad spectrum of solvents is not extensively documented in public literature, this guide synthesizes available information, delves into the physicochemical principles governing its solubility, and presents a robust experimental framework for its empirical determination. The strategic incorporation of the 4-tert-butyl group on the phenylalanine side chain is a focal point, elucidating its role in enhancing solubility in common organic solvents and mitigating aggregation-related issues during peptide synthesis.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis, the efficient coupling of amino acids is paramount to achieving high yields and purity of the target peptide. A prerequisite for a successful coupling reaction is the complete dissolution of the incoming Fmoc-protected amino acid in the reaction solvent. Poor solubility can lead to a cascade of undesirable outcomes, including diminished reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately compromise the integrity and final yield of the synthesized peptide.

Fmoc-DL-4-tert-butyl-phenylalanine is a derivative of phenylalanine strategically modified to address some of the challenges associated with hydrophobic amino acids in peptide synthesis. The introduction of a bulky tert-butyl group at the para position of the phenyl ring significantly influences its physicochemical properties, most notably its solubility.[1][2] This guide will explore the nuances of its solubility, providing both theoretical understanding and practical guidance for laboratory applications.

Physicochemical Properties and Molecular Structure

To comprehend the solubility profile of Fmoc-DL-4-tert-butyl-phenylalanine, it is essential to examine its molecular structure and inherent chemical properties.

Molecular Formula: C₂₈H₂₉NO₄ Molecular Weight: 443.56 g/mol [3]

The molecule can be deconstructed into three key components, each contributing to its overall solubility characteristics:

-

L-phenylalanine backbone: The fundamental amino acid structure.

-

Fmoc (9-fluorenylmethoxycarbonyl) protecting group: A large, hydrophobic, and base-labile protecting group attached to the N-terminus. This group is crucial for the iterative nature of Fmoc-based SPPS.[3]

-

4-tert-butyl group: A bulky, hydrophobic alkyl group attached to the phenyl ring. This modification is the primary differentiator from the standard Fmoc-phenylalanine and is the key to its enhanced solubility in organic solvents.[3][1]

The interplay of the hydrophobic Fmoc group and the bulky, nonpolar tert-butyl group results in a molecule with a pronounced hydrophobic character. This inherent hydrophobicity dictates its favorable solubility in a range of organic solvents and its insolubility in aqueous solutions.[1][4]

Caption: Key structural components of Fmoc-DL-4-tert-butyl-phenylalanine.

Solubility Profile in Common Laboratory Solvents

While precise quantitative solubility data for Fmoc-DL-4-tert-butyl-phenylalanine is not widely published, a qualitative and comparative understanding can be derived from available literature and the behavior of similar Fmoc-protected amino acids. The tert-butyl group is consistently reported to enhance solubility in common SPPS solvents compared to the unsubstituted Fmoc-Phe-OH.[3][1]

Table 1: Qualitative Solubility of Fmoc-DL-4-tert-butyl-phenylalanine in Common Solvents

| Solvent Class | Solvent | Chemical Formula | General Solubility of Fmoc-Amino Acids | Expected Solubility of Fmoc-DL-4-tert-butyl-Phe | Rationale & Notes |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | C₃H₇NO | Good to Excellent | Excellent | The standard and most common solvent for SPPS.[5][6] The tert-butyl group enhances solubility, ensuring complete dissolution for coupling reactions.[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to Excellent | Excellent | Often used as a stronger solvating agent than DMF, particularly for hydrophobic peptides.[7][8] Fmoc-DL-4-tert-butyl-Phe is expected to be highly soluble. | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good | Good to Excellent | A strong solvent for many Fmoc-amino acids.[1][7] For the related Fmoc-DL-Phe-OH, a solubility of 100 mg/mL has been reported, suggesting good solubility for the tert-butylated derivative. | |

| Acetonitrile (ACN) | C₂H₃N | Limited to Moderate | Moderate | While used in SPPS, particularly with PEG-based resins, the solubility of many Fmoc-amino acids is lower than in DMF or NMP.[9][10] The hydrophobicity of Fmoc-DL-4-tert-butyl-Phe may lead to moderate solubility. | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Limited for many Fmoc-amino acids | Limited to Moderate | More commonly used in Boc-SPPS. While some Fmoc-amino acids have limited solubility, the hydrophobic nature of Fmoc-DL-4-tert-butyl-Phe might afford it moderate solubility.[5][11] |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Limited | Limited | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling, though it has been explored in SPPS.[11][12] |

| Esters | Ethyl Acetate (EtOAc) | C₄H₈O₂ | Limited | Limited | Primarily used during the synthesis and purification of Fmoc-amino acids rather than as a solvent for coupling in SPPS due to limited solubility of many derivatives.[13][14] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | CH₄O, C₂H₆O | Poor to Limited | Poor to Limited | The polar protic nature of alcohols is generally not conducive to dissolving the highly hydrophobic Fmoc-protected amino acids. |

| Aqueous | Water | H₂O | Insoluble | Insoluble | The hydrophobic nature of the Fmoc group and the tert-butylated phenyl side chain renders the molecule insoluble in water.[1] |

Experimental Protocol for Solubility Determination

Given the lack of comprehensive quantitative data, it is often necessary for researchers to empirically determine the solubility of Fmoc-DL-4-tert-butyl-phenylalanine in a specific solvent system. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

Fmoc-DL-4-tert-butyl-phenylalanine

-

Selected solvents (high purity, anhydrous)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Fmoc-DL-4-tert-butyl-phenylalanine into a vial. An amount that is visibly in excess of what will dissolve is required.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the sedimentation of the excess solid.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of Fmoc-DL-4-tert-butyl-phenylalanine of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by HPLC. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

Construct a calibration curve from the peak areas of the standard solutions.

-